molecular formula C19H22N2O2S2 B4673046 Methyl {4-[({2-[(4-methylphenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate

Methyl {4-[({2-[(4-methylphenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate

Cat. No.: B4673046
M. Wt: 374.5 g/mol
InChI Key: BQQJORNOPZACKC-UHFFFAOYSA-N
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Description

Methyl {4-[({2-[(4-methylphenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate is an organic compound with a complex structure It is characterized by the presence of a methyl ester group, a phenyl ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {4-[({2-[(4-methylphenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate typically involves multiple steps. One common method includes the reaction of 4-methylphenyl sulfanyl ethylamine with a carbamothioyl chloride derivative, followed by esterification with methyl acetate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[({2-[(4-methylphenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Tin(II) chloride, iron powder, ethanol as solvent, reflux conditions.

    Substitution: Nitric acid, bromine, sulfuric acid as catalyst, low temperatures.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl {4-[({2-[(4-methylphenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl {4-[({2-[(4-methylphenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, affecting their function. The compound may also modulate signaling pathways by interacting with receptors or enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {4-[({2-[(4-trifluoromethylphenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate
  • Methyl {4-[({2-[(4-chlorophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate
  • Methyl {4-[({2-[(4-bromophenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate

Uniqueness

Methyl {4-[({2-[(4-methylphenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

methyl 2-[4-[2-(4-methylphenyl)sulfanylethylcarbamothioylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-14-3-9-17(10-4-14)25-12-11-20-19(24)21-16-7-5-15(6-8-16)13-18(22)23-2/h3-10H,11-13H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQJORNOPZACKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=S)NC2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl {4-[({2-[(4-methylphenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate
Reactant of Route 2
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Methyl {4-[({2-[(4-methylphenyl)sulfanyl]ethyl}carbamothioyl)amino]phenyl}acetate

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